
Lexaptepid pegol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lexaptepid pegol is a structured mirror-image L-oligoribonucleotide known as a Spiegelmer.
Wissenschaftliche Forschungsanwendungen
Treatment of Anemia of Chronic Disease
- Background : Anemia of chronic disease is characterized by impaired erythropoiesis due to functional iron deficiency caused by excessive hepcidin production. This condition is prevalent in patients with chronic infections, autoimmune diseases, and malignancies.
- Clinical Studies : A placebo-controlled study involving 64 healthy subjects demonstrated that lexaptepid pegol effectively inhibited hepcidin and increased serum iron and transferrin saturation. After administration of 1.2 mg/kg lexaptepid, serum iron levels rose significantly, indicating its potential efficacy in treating ACD .
Dialysis Patients with Functional Iron Deficiency
- Study Overview : Ongoing trials are evaluating the safety and efficacy of this compound in dialysis patients who exhibit hyporesponsiveness to erythropoiesis-stimulating agents (ESAs). These patients often struggle with maintaining adequate hemoglobin levels due to iron deficiency exacerbated by hepcidin .
- Preliminary Findings : Initial results suggest that this compound can enhance hemoglobin levels in this population, providing a novel approach to managing anemia associated with renal failure .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics, with increases in peak plasma concentrations correlating with administered doses. A notable finding from clinical trials was that systemic exposure increased more than proportionally with higher doses, indicating a robust pharmacological response .
Safety Profile
The safety profile of this compound has been generally favorable across multiple studies. Common adverse effects included mild and transient increases in liver transaminases at higher doses (≥2.4 mg/kg) and local reactions at injection sites for subcutaneous administration . No significant immunogenicity was observed during trials.
Case Study 1: Cancer Patients
In a study involving patients with multiple myeloma or lymphoma, this compound was administered to evaluate its impact on anemia management. The results indicated a significant increase in hemoglobin levels and improved quality of life metrics among participants receiving the treatment compared to those on placebo .
Case Study 2: Dialysis Patients
A Phase IIa trial focused on patients undergoing dialysis revealed that this compound not only improved hemoglobin concentrations but also reduced the need for supplemental iron therapy. This outcome suggests that targeting hepcidin could be a transformative strategy for managing anemia in this challenging patient population .
Eigenschaften
CAS-Nummer |
1390631-57-8 |
---|---|
Molekularformel |
C18H37N2O10P |
Molekulargewicht |
472.47 |
IUPAC-Name |
8-(2-(2-methoxyethoxy)ethyl)-7,10-dioxo-2,5-dioxa-8,11-diazaheptadecan-17-yl dihydrogen phosphate |
InChI |
InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25) |
InChI-Schlüssel |
QJAGBAPUFWBVSD-UHFFFAOYSA-N |
SMILES |
COCCOCCN(C(COCCOC)=O)CC(NCCCCCCOP(O)(O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lexaptepid pegol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.